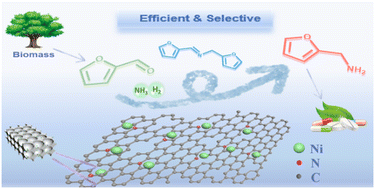Electronic Ni–N interaction enhanced reductive amination on an N-doped porous carbon supported Ni catalyst†
Catalysis Science & Technology Pub Date: 2022-10-18 DOI: 10.1039/D2CY01551J
Abstract
Low cost and high efficiency catalysts for the reductive amination of carbonyl compounds are critical to the utilization of renewable biomass. In this paper, a highly efficient N-doped porous carbon supported Ni catalyst was prepared by a template-assisted pyrolysis and impregnation method. In the presence of NH3 and H2, the as-prepared catalyst could effectively catalyze the reductive amination of various carbonyl compounds into corresponding primary amines with high yield and excellent stability. Comprehensive characterization demonstrated that the reductive amination of furfural towards furfuryl amine was linked to the formation of Ni–Nx sites and the electronic interaction of N and Ni species on the N-doped carbon surface, which promoted the reductive amination of C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O bonds and significantly reduced the activation energy in reductive ammonolysis of trimers and Schiff base intermediates. This work provided a new insight into rational design of reductive amination catalysts for primary amine production.
O bonds and significantly reduced the activation energy in reductive ammonolysis of trimers and Schiff base intermediates. This work provided a new insight into rational design of reductive amination catalysts for primary amine production.


Recommended Literature
- [1] Synthesis, photophysical and nonlinear optical properties of a series of ball-type phthalocyanines in solution and thin films†
- [2] High Q-factor plasmonic resonators in continuous graphene excited by insulator-covered silicon gratings
- [3] Gd3+-Ion-induced carbon-dots self-assembly aggregates loaded with a photosensitizer for enhanced fluorescence/MRI dual imaging and antitumor therapy†
- [4] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [5] Green assessment of polymer microparticles production processes: a critical review†
- [6] MCD spectroscopy of hexanuclear Mn(iii) salicylaldoxime single-molecule magnets
- [7] Effect of sodium dodecyl sulphate and Brij-35 on the analysis of sulphonamides in physiological samples using direct injection and acetonitrile gradients
- [8] The Core Diseasome†‡
- [9] Multitask deep learning with dynamic task balancing for quantum mechanical properties prediction†
- [10] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 155535-23-2
-
CAS no.: 143317-90-2
-
CAS no.: 170643-02-4









